1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol
Brand Name: Vulcanchem
CAS No.: 1249336-72-8
VCID: VC2930735
InChI: InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
SMILES: C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
Molecular Formula: C8H5Cl2F3O
Molecular Weight: 245.02 g/mol

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

CAS No.: 1249336-72-8

VCID: VC2930735

Molecular Formula: C8H5Cl2F3O

Molecular Weight: 245.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol - 1249336-72-8

Description

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol is a complex organic compound that has garnered significant attention in the fields of chemistry and medicine. This compound belongs to the class of trifluoroethanols, characterized by the presence of a trifluoromethyl group (-CF3) attached to an ethanol moiety. Its unique structural features include a dichlorophenyl group and a trifluoroethanol moiety, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-HIV drugs like Efavirenz.

2.1. Solubility and Stability

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol is soluble in organic solvents but may exhibit limited solubility in water due to its hydrophobic nature. The compound is generally stable under standard conditions.

2.3. Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroethanol, often catalyzed by an acid or base to facilitate the formation of the desired product. Industrial processes can be optimized using advanced catalytic systems and purification techniques to maximize yield and purity.

3.1. Mechanism of Action

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application. Research into its exact pathways is ongoing but indicates potential roles in therapeutic applications.

3.2. Potential Biological Activities

The presence of the trifluoromethyl group and the dichlorophenyl moiety enhances the compound's lipophilicity and stability, which are crucial for its potential biological activities. Studies suggest that such structural features can improve interactions with biological targets, making it of interest in medicinal chemistry.

4.1. Chemical Reactions

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol can undergo several chemical reactions, which are crucial for modifying its structure to explore potential biological activities and applications in organic synthesis.

4.2. Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanolC8H3Cl2F3ODichlorophenyl and trifluoroethanol moieties
1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-olC8H4F5ODifluorophenyl and trifluoroethanol moieties
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanoneC8H3Cl2F3OChlorine instead of fluorine, different functional group

This table highlights the structural differences among similar compounds, which influence their chemical reactivity and biological activity.

CAS No. 1249336-72-8
Product Name 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol
Molecular Formula C8H5Cl2F3O
Molecular Weight 245.02 g/mol
IUPAC Name 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol
Standard InChI InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H
Standard InChIKey ZGRGYDBIORRLOX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl
PubChem Compound 55032216
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator